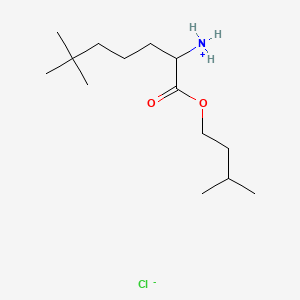
DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride is an organic compound with potential applications in various fields of scientific research This compound is a derivative of 2-amino-6,6-dimethylheptanoic acid, modified to include an isopentyl ester group and hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride typically involves the esterification of 2-amino-6,6-dimethylheptanoic acid with isopentyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The esterification and subsequent formation of the hydrochloride salt are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The ester group may enhance its ability to cross cell membranes, increasing its bioavailability and effectiveness.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6,6-dimethylheptanoic acid: The parent compound without the ester and hydrochloride modifications.
2-Amino-6,6-dimethylheptanoic acid methyl ester: A similar ester derivative with a methyl group instead of isopentyl.
2-Amino-6,6-dimethylheptanoic acid ethyl ester: Another ester derivative with an ethyl group.
Uniqueness
DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride is unique due to its specific ester group and hydrochloride salt, which confer distinct chemical properties and potential applications. The isopentyl ester group may enhance its lipophilicity, improving its interaction with biological membranes and increasing its potential as a therapeutic agent.
Propiedades
Número CAS |
58568-07-3 |
|---|---|
Fórmula molecular |
C14H30ClNO2 |
Peso molecular |
279.84 g/mol |
Nombre IUPAC |
[6,6-dimethyl-1-(3-methylbutoxy)-1-oxoheptan-2-yl]azanium;chloride |
InChI |
InChI=1S/C14H29NO2.ClH/c1-11(2)8-10-17-13(16)12(15)7-6-9-14(3,4)5;/h11-12H,6-10,15H2,1-5H3;1H |
Clave InChI |
ATIRIQLLAKMDGO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC(=O)C(CCCC(C)(C)C)[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


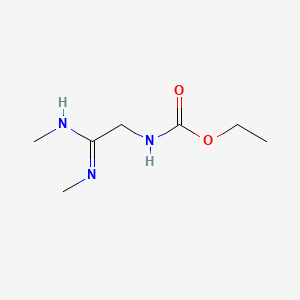


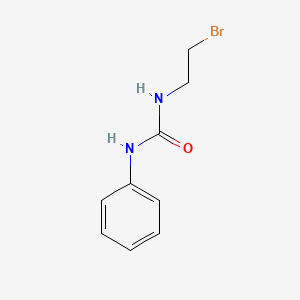
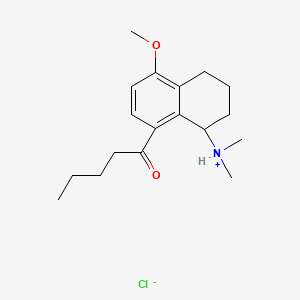
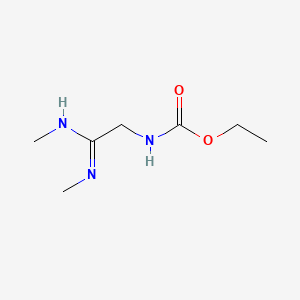

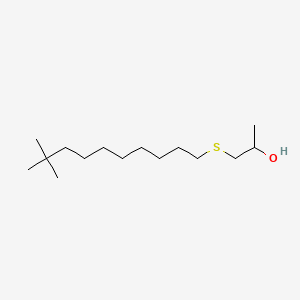
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13770213.png)
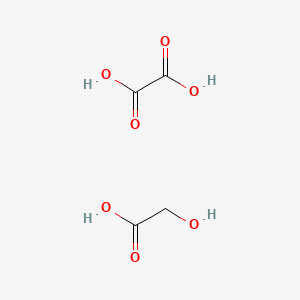
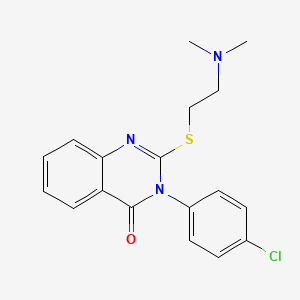
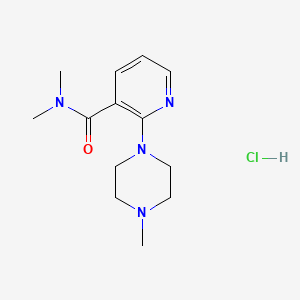
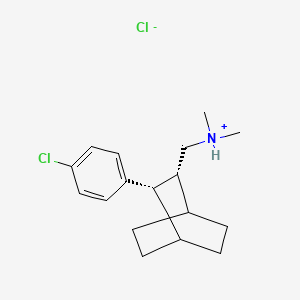
![2-(1H-Benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13770245.png)
